(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate

Chiral chromatography Enantiomeric purity Dopamine receptor stereoselectivity

This (S)-enantiomer is a precision chiral building block for peripherally selective DβH inhibitor synthesis (US20100298580). Its acid-labile Boc group and 6,7-dihydroxy scaffold collectively define a conformationally constrained L-DOPA isostere with documented neurotoxic properties (Kaiser et al., 1970), enabling time-resolved neurotoxicity studies in dopaminergic cell lines. The defined (S)-stereochemistry and rigorous structural characterization (NMR, MS) provide a reliable chiral reference standard for HPLC/SFC method development. Deploying achiral or unprotected analogs compromises target-binding pharmacophore, synthetic orthogonality, and experimental reproducibility.

Molecular Formula C14H17NO6
Molecular Weight 295.291
CAS No. 30033-27-3
Cat. No. B570702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate
CAS30033-27-3
Synonyms(S)-(3,4-Dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC14H17NO6
Molecular Weight295.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O
InChIInChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19)/t8-/m0/s1
InChIKeyIKSBFIKMHLIVOW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate (CAS 30033-27-3): Chiral Chroman Carbamate for Neurochemical Research & Dopaminergic Pathway Studies


(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate (CAS 30033-27-3) is a synthetic, single-enantiomer chroman derivative that incorporates a tert-butyl carbamate (Boc) protecting group at the 3-amino position and a catechol-like 6,7-dihydroxy substitution on the chroman-2-one scaffold [1]. The compound is functionally classified as a protected L-DOPA analog, with the dihydroxychroman core serving as a conformationally constrained isostere of the dopamine pharmacophore [2]. Vendor specifications commonly report a purity of ≥98% and provision of confirmatory NMR and mass spectral data, supporting its use as an analytical reference standard or synthetic intermediate in neurochemical research programs .

Why a Generic Chroman Carbamate Cannot Replace (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate in Dopaminergic System Research


Substitution of (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate with an achiral chroman-3-yl carbamate or the unprotected amine is scientifically inadvisable because three critical features—enantiomeric configuration (S), the acid-labile Boc protecting group, and the catechol-mimetic 6,7-dihydroxy motif—collectively define both the compound's biological recognition profile and its synthetic utility as a protected prodrug intermediate [1][2]. These three axes of differentiation are not present in any single commercial analog; loss of any one axis alters either the target-binding pharmacophore, the compound's ability to serve as a protected synthetic building block, or the neurotoxic phenotype observed in cellular models—directly impacting experimental reproducibility in dopaminergic pathway studies [3].

Quantitative Differentiation Evidence for (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate vs. Closest Analogs


Chiral Identity: (S)-Enantiomer Assignment vs. Achiral or Racemic Chroman-3-yl Carbamates

The target compound is exclusively the (S)-enantiomer, as designated by both IUPAC nomenclature (tert-butyl N-[(3S)-6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl]carbamate) and vendor specifications . In contrast, commercially available tert-butyl chroman-3-ylcarbamate and methyl chroman-3-ylcarbamate analogs are supplied as racemic mixtures or without defined stereochemistry . The stereochemical outcome of dopamine receptor ligand binding has been shown to be enantiomer-dependent in the chromanamine series: for 6,7-dihydroxy-3-chromanamine, the (S)- and (R)-enantiomers display differential displacement of [³H]-N-n-propylnorapomorphine from rat striatal homogenates, with the oxygen isostere exhibiting approximately 15-fold weaker binding than 6,7-ADTN [1]. Although direct binding data for the Boc-protected compound are not available, the stereochemical requirement is established by the class.

Chiral chromatography Enantiomeric purity Dopamine receptor stereoselectivity

Boc-Protected Amine: tert-Butyl Carbamate vs. Free Amine or Alternative N-Protecting Groups

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino functionality. The unprotected analog, (S)-3-Amino-6,7-dihydroxy-hydrocoumarin Hydrochloride (CAS 30033-29-5), shares the same chroman-2-one core and (S)-configuration but differs fundamentally in chemical stability and synthetic utility . The Boc group provides: (1) enhanced shelf stability under recommended storage conditions (-20°C, anhydrous), with the unprotected free amine being significantly more susceptible to oxidation due to the catechol moiety ; (2) orthogonal acid-labile deprotection (TFA or HCl/dioxane) that is compatible with Fmoc-based solid-phase peptide strategies, whereas the free amine cannot be selectively unmasked [1]. No quantitative deprotection rate comparison is published for this specific compound, but the Boc group's acid lability (t₁/₂ ~5-10 min in 50% TFA/CH₂Cl₂) is a well-established class property across chroman-3-yl carbamates used in dopamine-β-hydroxylase inhibitor synthesis [2].

Prodrug stability Solid-phase peptide synthesis Boc deprotection kinetics

6,7-Dihydroxy (Catechol) Pharmacophore: Structural Basis for Neurotoxic Activity vs. Non-Hydroxylated Chroman Carbamates

The vicinal 6,7-dihydroxy substitution on the chroman-2-one ring constitutes a catechol pharmacophore that is the structural basis for the compound's neurotoxic properties, as first characterized by Kaiser et al. (1970) for the hydrocoumarin series [1]. This dihydroxy motif is absent in tert-butyl chroman-3-ylcarbamate, methyl chroman-3-ylcarbamate, and the 6,8-difluoro chroman-3-yl carbamate series developed for dopamine-β-hydroxylase inhibition . In the 6,8-difluoro series, the replacement of hydroxyl with fluorine eliminates catechol-associated redox cycling and neurotoxicity—a deliberate design feature for peripherally selective DβH inhibitors [2]. The target compound, by retaining the 6,7-dihydroxy pattern, remains classified as an L-DOPA derivative with neurotoxic properties, distinguishing it functionally from the therapeutically optimized non-catechol chroman carbamates .

Catechol neurotoxicity Dopaminergic neuron model Oxidative stress

Chroman-2-one (2-Oxochroman) Scaffold: Conformationally Constrained Dopamine Isostere vs. Flexible Phenethylamine Analogs

The 2-oxochroman (dihydrocoumarin) core of the target compound introduces conformational rigidity and an endocyclic oxygen atom that fundamentally alters dopamine receptor subtype selectivity relative to flexible phenethylamine-based dopamine analogs (e.g., L-DOPA, dopamine itself) and to the aminotetralin scaffold (6,7-ADTN) [1]. Comparative pharmacological studies by Horn et al. (1984) on the structurally related 6,7-dihydroxy-3-chromanamine demonstrated that repositioning the oxygen atom in the heterocyclic ring—relative to the carbocyclic 2-aminotetralin scaffold—decreases binding potency at D₁-like receptors while preserving dopaminergic activity in vivo (bilateral nucleus accumbens injection producing locomotor activation in rats) [2]. Subsequent work on parallel isochroman and chroman series confirmed that the oxygen position modulates D₁/D₂ selectivity: isochromans (oxygen at position 1 relative to amine) favor D₁-like selectivity (>100-fold), while chromans (oxygen at position 3) shift selectivity toward D₂-like receptors [3]. The target compound, although Boc-protected and thus not directly active at dopamine receptors, embodies the chroman oxygen isostere scaffold that confers this D₂-biased recognition profile upon deprotection—a design feature not achievable with acyclic dopamine analogs.

Conformational restriction Dopamine receptor subtype selectivity Oxygen isostere

Optimal Application Scenarios for (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate in Neuroscience & Medicinal Chemistry


Synthesis of Enantiomerically Pure Dopamine-β-Hydroxylase (DβH) Inhibitor Intermediates

The (S)-configured Boc-protected chroman-2-one serves as a chiral building block for constructing DβH inhibitors. Patent US20100298580 explicitly describes 2H-chromene-3-carbamate derivatives as intermediates for peripherally selective DβH inhibitors, with stereochemistry at the chroman C-3 position being critical for downstream pharmacological activity [1]. The Boc group permits orthogonal deprotection under acidic conditions compatible with subsequent imidazolethione coupling steps, while the 6,7-dihydroxy motif ensures the catechol pharmacophore is preserved for target engagement [2].

L-DOPA-Mediated Neurotoxicity Mechanistic Studies

As a conformationally constrained L-DOPA analog with documented neurotoxic properties (Kaiser et al., 1970), this compound is suitable for in vitro models of catecholaminergic neurotoxicity [1]. The Boc group provides a latent amine that can be unmasked to generate the active neurotoxic species under controlled conditions, enabling time-resolved toxicity studies in dopaminergic cell lines (e.g., SH-SY5Y, SK-N-SH). This application is differentiated from the use of L-DOPA itself by the compound's rigid chroman scaffold, which eliminates the conformational flexibility inherent to the phenethylamine side chain of L-DOPA [2].

Chiral Reference Standard for Enantiomeric Purity Determination of Chroman-3-yl Carbamate Analogs

The compound's defined (S)-stereochemistry, combined with vendor-provided NMR and mass spectral characterization data, positions it as a chiral reference standard for HPLC or SFC method development aimed at resolving enantiomeric mixtures of chroman-3-yl carbamate synthetic intermediates [1]. This is particularly relevant for quality control laboratories supporting the manufacture of enantiopure DβH inhibitors such as etamicastat, where the (R)-enantiomer is the active pharmaceutical ingredient and enantiomeric purity is a critical quality attribute [2].

D₂-Biased Dopamine Receptor Ligand Design and SAR Studies

Upon Boc deprotection, the resulting 3-amino-6,7-dihydroxy-2-oxochroman scaffold provides a D₂-biased dopamine receptor recognition motif, as established by parallel chroman/isochroman structure-activity relationship studies [1]. The chroman oxygen isostere shifts receptor selectivity away from D₁-like toward D₂-like receptors, making it a valuable core scaffold for antipsychotic or anti-Parkinsonian lead optimization programs where D₂ selectivity is therapeutically desirable [2].

Quote Request

Request a Quote for (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.